molecular formula C17H17BrN4O B2581987 9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459422-07-2

9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2581987
CAS RN: 459422-07-2
M. Wt: 373.254
InChI Key: XOUNBXYBUMMNBR-UHFFFAOYSA-N
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Description

The compound “9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a type of heterocyclic compound . It is part of a broader class of compounds known as quinazolinones, which are known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves a three-component reaction of bis-aldehydes with 5-amino-1,2,4-triazole and dimedone under microwave irradiation as well as under conventional heating . The reactions were carried out in the absence as well as in the presence of ZnO nanoparticles as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of this compound has been studied using DFT calculations as well as 2D-HMBC spectroscopy . The structure of the compound was confirmed by 1H NMR spectroscopy .


Chemical Reactions Analysis

The compound is synthesized via a multicomponent reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole . The use of acetic acid as a reaction medium results in a remarkable beneficial effect on the reaction, allowing it to be performed without the need of incorporating a catalyst .

Scientific Research Applications

Design and Synthesis

This compound has been synthesized via Pd-catalyzed cross-coupling Suzuki–Miyaura reactions . The treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol leads to the formation of [4,3-c]-annulated triazoloquinazolines .

Photophysical Properties

The photophysical properties of this compound have been investigated in two solvents and in the solid state . The exclusion of the aryl fragment from the triazole ring has been revealed to improve fluorescence quantum yield in solution . Most of the synthesized structures show moderate to high quantum yields in solution .

Fluorosolvatochromism

The effect of solvent polarity on the absorption and emission spectra of fluorophores has been studied, and considerable fluorosolvatochromism has been stated .

Electrochemical Investigation

Electrochemical investigation and DFT calculations have been performed; their results are consistent with the experimental observation .

Antibacterial Activity

Some triazoloquinazoline derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Drug Development

Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, this compound could potentially be used in the development of new drugs.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazolinones and their derivatives are known for diverse pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .

Future Directions

The compound and its derivatives could be further studied for their potential pharmacological activities. Given the diverse activities of quinazolinones, this compound could be a promising candidate for drug development .

properties

IUPAC Name

9-(4-bromophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUNBXYBUMMNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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